![molecular formula C13H10N4O2S2 B2741515 2-[(5-苯基-1,3,4-噁二唑-2-基)硫代基]-N-(1,3-噻嗪-2-基)乙酰胺 CAS No. 81511-78-6](/img/structure/B2741515.png)
2-[(5-苯基-1,3,4-噁二唑-2-基)硫代基]-N-(1,3-噻嗪-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a bi-heterocyclic compound . It is synthesized as a potential therapeutic agent . The compound is part of a series of N-substituted derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. An electrophile, N-(1,3-thiazol-2-yl)-2-bromoacetamide, is synthesized by the reaction of 1,3-thiazole-2-amine and 2-bromoethanoyl bromide in an aqueous medium . A series of carboxylic acids are converted into a 1,3,4-oxadiazole heterocyclic core through a series of three steps . The final compounds are synthesized by stirring the carboxylic acids and the electrophile in an aprotic polar solvent .Molecular Structure Analysis
The molecular structure of the compound is elucidated by IR, EI-MS, 1H-NMR, and 13C-NMR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-thiazole-2-amine and 2-bromoethanoyl bromide to form an electrophile, and the conversion of a series of carboxylic acids into a 1,3,4-oxadiazole heterocyclic core .科学研究应用
计算与药理学评估
与 2-[(5-苯基-1,3,4-恶二唑-2-基)硫代]-N-(1,3-噻唑-2-基)乙酰胺相关的化合物已在计算和药理学上评估了其在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用中的潜力。该研究重点介绍了在这些应用中表现出中等至有效活性的各种衍生物,强调了这些化合物的治疗潜力 (Faheem, 2018)。
抗菌和溶血剂
已合成 2-{(5-苯基-1,3,4-恶二唑-2-基)硫代}乙酰胺的 N-取代衍生物,并评估了它们的抗菌和溶血活性。这些衍生物对选定的微生物种类表现出不同的抗菌作用,其中一些显示出作为抗菌剂的显着潜力。这项研究表明这些化合物在开发新的抗菌疗法中的效用 (Rehman 等,2016)。
谷氨酰胺酶抑制剂
与感兴趣的核心结构相关的 BPTES 类似物的研究揭示了它们作为谷氨酰胺酶抑制剂的潜力。已经发现这些化合物在体外和体内都能减弱人淋巴瘤细胞的生长,表明它们通过调节代谢途径在癌症治疗中的应用 (Shukla 等,2012)。
抗惊厥评估
已合成功能化芳基恶二唑胺和苯并噻唑乙酰胺的吲哚啉衍生物,并评估了它们的抗惊厥活性。这些研究突出了这些化合物在治疗癫痫发作中的潜力,为抗惊厥药物的开发提供了新途径 (Nath 等,2021)。
未来方向
属性
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c18-10(15-12-14-6-7-20-12)8-21-13-17-16-11(19-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYVGUXXSWXBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。